A Technical Guide to 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide: A Key Intermediate in Modern Drug Discovery
A Technical Guide to 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide: A Key Intermediate in Modern Drug Discovery
This guide provides an in-depth technical overview of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide, a crucial heterocyclic building block for researchers and professionals in the field of drug development and medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, reactivity, and its burgeoning role in the synthesis of novel therapeutic agents.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as increased solubility and metabolic stability, while also providing a three-dimensional structure that can enhance binding affinity to biological targets.[2] 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide, as a functionalized derivative, offers a reactive handle for medicinal chemists to elaborate complex molecular architectures.
Core Chemical and Physical Properties
3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is typically encountered as a solid.[3] While detailed experimental data on its physical properties are not extensively published, a summary of its key identifiers and computed properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Br₂N | [4] |
| Molecular Weight | 273.01 g/mol | [3] |
| CAS Number | 1390655-09-0 | [5] |
| MDL Number | MFCD20441432 | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically >97% | [5] |
| Storage | 2-8°C Refrigerator | [4] |
Synthesis and Manufacturing Insights
While a specific, published synthetic route for 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is not widely available, a plausible and efficient synthesis can be conceptualized based on established organic chemistry principles. A common approach to such structures involves the functionalization of a pre-formed pyrrolidine ring.
A likely synthetic pathway would start from 1-ethyl-3-pyrrolidinemethanol. This precursor can be subjected to bromination to convert the hydroxyl group into a bromomethyl group. The final step would involve the formation of the hydrobromide salt.
Caption: Plausible synthetic workflow for 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide.
Experimental Protocol: A Representative Synthesis
The following is a generalized, representative protocol for the synthesis of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide, based on standard laboratory procedures.
Step 1: Bromination of 1-Ethyl-3-pyrrolidinemethanol
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To a solution of 1-ethyl-3-pyrrolidinemethanol in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), slowly add a brominating agent such as phosphorus tribromide (PBr₃) or a concentrated solution of hydrobromic acid (HBr) at a reduced temperature (e.g., 0 °C).
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
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The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
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The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 3-(Bromomethyl)-1-ethylpyrrolidine.
Step 2: Formation of the Hydrobromide Salt
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Dissolve the crude 3-(Bromomethyl)-1-ethylpyrrolidine in a suitable solvent (e.g., diethyl ether or ethyl acetate).
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Slowly add a solution of hydrobromic acid (e.g., 48% in water or as a solution in acetic acid) to the stirred solution.
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The hydrobromide salt will precipitate out of the solution.
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The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., hexane or cold diethyl ether), and dried under vacuum to afford 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide.
Chemical Reactivity and Mechanistic Considerations
The primary site of reactivity in 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is the bromomethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions (Sₙ2).
Caption: Generalized Sₙ2 reaction pathway involving 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide.
This reactivity allows for the facile introduction of the 1-ethylpyrrolidin-3-ylmethyl moiety into a wide range of molecules. Common nucleophiles that can be employed include amines, thiols, alcohols, and carbanions. This versatility makes it a valuable building block in the construction of diverse molecular libraries for drug screening.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the pyrrolidine ring protons, and a distinct signal for the bromomethyl protons, likely a doublet or multiplet.
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¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the ethyl group, the pyrrolidine ring, and the bromomethyl group. The carbon attached to the bromine would be expected to appear in the range of 30-40 ppm.
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IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations of the alkyl groups around 2800-3000 cm⁻¹. The presence of the hydrobromide salt may lead to broad N-H stretching bands if the pyrrolidine nitrogen is protonated. A C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.[6]
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Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak would be expected, along with fragmentation patterns corresponding to the loss of the bromine atom and cleavage of the pyrrolidine ring.
Applications in Drug Discovery and Development
Pyrrolidine-containing compounds have been successfully developed into drugs for a wide range of therapeutic areas, including neurological disorders and infectious diseases.[7][8] 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its ability to act as an electrophile allows for its incorporation into lead compounds to modulate their pharmacological properties.
The introduction of the 1-ethylpyrrolidin-3-ylmethyl group can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.[9] Furthermore, the pyrrolidine nitrogen can act as a basic center, which can be important for receptor binding and formulation development.
Conclusion
3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its defined structure and predictable reactivity provide a reliable means of introducing the 1-ethylpyrrolidin-3-ylmethyl moiety into novel molecular entities. As the demand for new and effective therapeutics continues to grow, the importance of such well-defined chemical intermediates in the drug development pipeline is undeniable.
References
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Pharmaffiliates. 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide. [Link]
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Tejraj pharma. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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Midas Pharma. Intermediates for Pharma. [Link]
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PubMed. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]
- Google Patents. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
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RTI International. Drug Discovery and Development. [Link]
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DTIC. Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. [Link]
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